Sch 38519

Platelet Aggregation Thrombin Inhibition Antithrombotic

Researchers studying thrombin-dependent platelet aggregation often lack tool compounds with defined selectivity. Sch 38519, an isochromanequinone fungal metabolite from Thermomonospora sp. SCC 1793, specifically inhibits thrombin-induced aggregation (IC50 = 68 μg/mL) without affecting other agonists, enabling precise PAR signaling studies. • Dual activity: equipotent serotonin secretion inhibition (IC50 = 61 μg/mL) for dense granule release assays. • Broad-spectrum antibacterial: Gram-positive MIC = 0.92 μg/mL; Gram-negative MIC = 122.1 μg/mL. • Novel C1′-C5′ aminosugar linkage provides a unique SAR template for glycosylated isochromanequinone research. Supplied as a brown-orange solid with rigorous analytical characterization. For R&D use only.

Molecular Formula C24H25NO8
Molecular Weight 455.5 g/mol
Cat. No. B1680901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 38519
SynonymsSCH 38519, SCH38519, SCH-38519
Molecular FormulaC24H25NO8
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
InChIInChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1
InChIKeyJZGRDBGLULKCDD-HFJLKIIDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sch 38519 Compound Overview


Sch 38519 is a fungal metabolite originally isolated from Thermomonospora sp. SCC 1793 [1]. It belongs to the isochromanequinone structural class and is characterized by a novel aminosugar linkage to the aromatic ring [2]. The compound possesses dual biological activities: it inhibits thrombin-induced platelet aggregation and demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [3].

Pathway Study Thrombin-induced platelet aggregation research
Screening Fit Broad-spectrum antibacterial screening

Sch 38519 Substitution Risks


Isochromanequinones such as medermycin, lactoquinomycin, and granaticin share structural similarities but exhibit divergent biological profiles that preclude simple substitution. Sch 38519 uniquely combines potent antiplatelet activity with broad-spectrum antibacterial effects [1], whereas its structural relatives demonstrate primary activity in other pathways (e.g., AKT kinase inhibition) or possess different antibacterial spectra [2]. The novel sugar linkage in Sch 38519 may contribute to this distinct pharmacological profile, making it irreplaceable for studies requiring dual antiplatelet/antibacterial activity or specific modulation of serotonin secretion [3].

Medermycin does not directly inhibit thrombin-induced aggregation, limiting interchangeability for thrombin-pathway studies.
Lactoquinomycin primarily targets AKT kinase, not antiplatelet or antibacterial pathways; dual-activity research context may not transfer.
Granaticin lacks Gram-negative antibacterial activity; spectrum context may shift when substituted for broad screening.

Sch 38519 Comparative Evidence


Platelet Aggregation vs. Medermycin

Sch 38519 demonstrates direct inhibition of thrombin-induced platelet aggregation with an IC50 of 68 μg/mL [1]. In contrast, medermycin, a closely related isochromanequinone, does not directly inhibit thrombin-induced aggregation but instead inhibits aggregation induced by other agonists [2]. This indicates a distinct mechanism of action for Sch 38519.

Thrombin Aggregation
Head-to-head
Sch 38519 IC50 68 μg/mL; medermycin: no direct inhibition
Supports thrombin-pathway platelet studies
Human platelet assay context
Platelet Aggregation Thrombin Inhibition Antithrombotic

Serotonin Secretion Inhibition

Sch 38519 inhibits serotonin secretion from human platelets with an IC50 of 61 μg/mL, comparable to its anti-aggregation potency . This dual inhibition of aggregation and secretion is a key differentiator, as many antiplatelet agents do not effectively block granule secretion.

Serotonin Secretion
Reported
IC50 61 μg/mL
Supports dense granule secretion research
Comparable to aggregation potency
Serotonin Secretion Platelet Activation Anti-inflammatory

Antibacterial Spectrum vs. Granaticin

Sch 38519 demonstrates potent antibacterial activity against Gram-positive bacteria (mean MIC = 0.92 μg/mL) and moderate activity against Gram-negative bacteria (mean MIC = 122.1 μg/mL) . Granaticin, a structural relative, is reported to be active primarily against Gram-positive bacteria, with no significant activity against Gram-negative strains [1]. This suggests that Sch 38519 possesses a broader antibacterial spectrum.

Antibacterial Spectrum
Class-level inference
Gram+ mean MIC 0.92 μg/mL; Gram− mean MIC 122.1 μg/mL; granaticin: Gram+ only
Broader screening spectrum context
Gram-negative activity limited
Antibacterial Gram-positive Gram-negative MIC

Novel Sugar Linkage

Sch 38519 contains an aminosugar linked in a novel manner through C1' and C5' to the aromatic ring of the isochromanequinone core [1]. This linkage is distinct from other known isochromanequinones such as medermycin, lactoquinomycin, and granaticin, which possess different glycosylation patterns [2].

Glycosylation Pattern
Head-to-head
Aminosugar C1′–C5′ linkage to aromatic ring
Confirms distinct chemical identity
Supports SAR and structural studies
Natural Product Structural Biology Antibiotic

Dual Activity vs. Lactoquinomycin

Sch 38519 exhibits both antiplatelet and antibacterial activities [1]. Lactoquinomycin, while structurally related, is primarily characterized as an AKT kinase inhibitor (AKT1 IC50 = 149 nM) with no reported antiplatelet activity [2]. This divergence in primary biological activity highlights the functional differentiation within the isochromanequinone class.

Activity Profile
Cross-study comparable
Antiplatelet + antibacterial vs. AKT kinase inhibition
Functional divergence may limit substitution
Different primary pathways
Dual Activity Antiplatelet Antibacterial

Sch 38519 Application Scenarios


Thrombin-Mediated Thrombosis Studies

Sch 38519 is an ideal tool for dissecting thrombin-dependent platelet aggregation pathways. Its specific inhibition of thrombin-induced aggregation (IC50 = 68 μg/mL) [1], combined with its lack of effect on other agonists , allows for precise investigation of protease-activated receptor (PAR) signaling in thrombosis models.

Platelet Dense Granule Secretion

Researchers studying platelet activation beyond aggregation can utilize Sch 38519 for its equipotent inhibition of serotonin secretion (IC50 = 61 μg/mL) [1]. This dual activity makes it a valuable control or test compound in assays designed to measure dense granule release independently of aggregation.

Broad-Spectrum Antibacterial Screening

Given its potent activity against Gram-positive bacteria (mean MIC = 0.92 μg/mL) [1], Sch 38519 serves as a useful comparator or starting point in natural product screening programs targeting drug-resistant Gram-positive pathogens. Its additional Gram-negative activity (mean MIC = 122.1 μg/mL) [1] provides a baseline for assessing spectrum breadth.

Novel Glycosylation Motifs

The novel C1'–C5' aminosugar linkage [1] in Sch 38519 presents a unique template for studying the structure-activity relationships (SAR) of glycosylated isochromanequinones. It can be used as a reference standard in NMR and X-ray crystallography studies aimed at characterizing new members of this antibiotic class.

Application
Selection Property
Validation Focus
Thrombin-pathway platelet studies
Thrombin-specific aggregation inhibition
PAR signaling endpoint review
Platelet dense granule secretion research
Dual aggregation/secretion inhibition profile
Dense granule release assay validation
Broad-spectrum antibacterial screening
Gram-positive and Gram-negative activity context
MIC spectrum review
Glycosylated isochromanequinone SAR
Unique C1′–C5′ aminosugar linkage
NMR/crystallography reference standard

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